molecular formula C14H19NSi B15066964 (1E)-N-(2,5-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine CAS No. 165397-41-1

(1E)-N-(2,5-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine

Cat. No.: B15066964
CAS No.: 165397-41-1
M. Wt: 229.39 g/mol
InChI Key: CCFJDIQXZCMEGS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-ylidene moiety, which is further connected to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 2,5-dimethylaniline with a trimethylsilyl-protected alkyne. The reaction is carried out under inert conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline and facilitate the nucleophilic attack on the alkyne. The reaction is usually performed in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne moiety.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Tetrabutylammonium fluoride (TBAF) in THF.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The compound can also participate in various catalytic cycles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Di-(prop-2-ynyl)-malonic acid dimethyl ester
  • 1-Phenyl-3-(trimethylsilyl)-2-propyn-1-yl

Uniqueness

2,5-Dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is unique due to the presence of both the trimethylsilyl group and the dimethyl-substituted aniline moiety

Properties

CAS No.

165397-41-1

Molecular Formula

C14H19NSi

Molecular Weight

229.39 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-trimethylsilylprop-2-yn-1-imine

InChI

InChI=1S/C14H19NSi/c1-12-7-8-13(2)14(11-12)15-9-6-10-16(3,4)5/h7-9,11H,1-5H3

InChI Key

CCFJDIQXZCMEGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC#C[Si](C)(C)C

Origin of Product

United States

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